N-(3-chlorobenzyl)-5-methyl-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-[(3-CHLOROPHENYL)METHYL]-5-METHYL-1-[3-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a chlorophenyl group, a methyl group, an oxadiazole ring, a pyridine ring, and a pyrazole ring
Preparation Methods
The synthesis of N-[(3-CHLOROPHENYL)METHYL]-5-METHYL-1-[3-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-PYRAZOLE-4-CARBOXAMIDE involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Formation of the pyrazole ring: The pyrazole ring is typically synthesized through the reaction of hydrazine derivatives with β-diketones or β-ketoesters.
Coupling reactions: The final step involves coupling the oxadiazole and pyrazole intermediates with the chlorophenyl and pyridine groups under specific conditions to form the target compound.
Chemical Reactions Analysis
N-[(3-CHLOROPHENYL)METHYL]-5-METHYL-1-[3-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N-[(3-CHLOROPHENYL)METHYL]-5-METHYL-1-[3-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-5-METHYL-1-[3-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
N-[(3-CHLOROPHENYL)METHYL]-5-METHYL-1-[3-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-1H-PYRAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide: This compound also contains a chlorophenyl group and exhibits similar biological activities.
Fenvalerate: This compound contains a chlorophenyl group and is used as a pesticide.
Indole derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
Properties
Molecular Formula |
C20H17ClN6O2 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C20H17ClN6O2/c1-12-17(19(28)23-10-14-5-3-6-15(21)9-14)11-24-27(12)18-16(7-4-8-22-18)20-25-13(2)26-29-20/h3-9,11H,10H2,1-2H3,(H,23,28) |
InChI Key |
BBCRTSKQVHJCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=CC=N2)C3=NC(=NO3)C)C(=O)NCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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